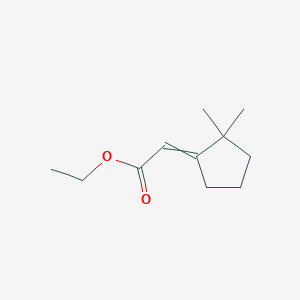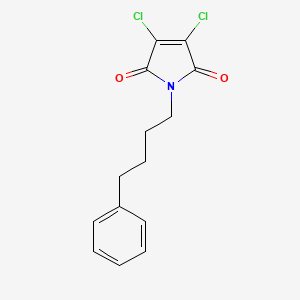![molecular formula C16H11NO3 B14367653 Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 92795-36-3](/img/structure/B14367653.png)
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry due to its diverse biological activities. This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to the benzoxazole core via an ethenyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems to ensure high yields and purity. For example, the use of magnetic solid acid nanocatalysts has been reported to provide good yields under reflux conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzoxazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzoxazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert benzoxazole derivatives into their reduced forms.
Substitution: Substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can produce halogenated or nitrated benzoxazole derivatives .
Aplicaciones Científicas De Investigación
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- include other benzoxazole derivatives, such as:
- Benzoxazole-2-thiol
- 2-((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
Uniqueness
What sets benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- apart from other similar compounds is its unique structure, which combines the benzoxazole core with a benzodioxole moiety. This structural feature can impart distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
92795-36-3 |
|---|---|
Fórmula molecular |
C16H11NO3 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2 |
Clave InChI |
DPSXZXQPFAYPNZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


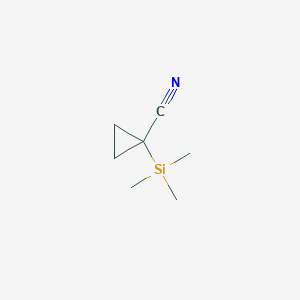
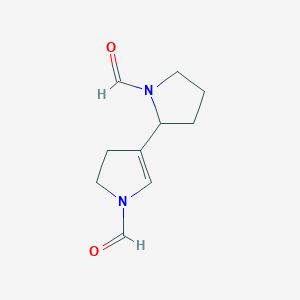
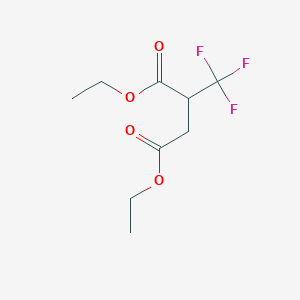
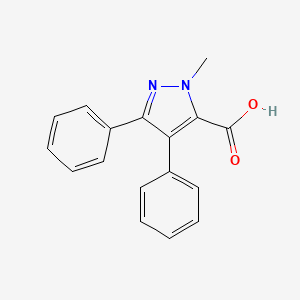
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
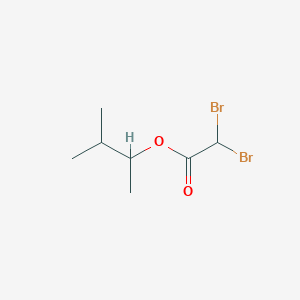
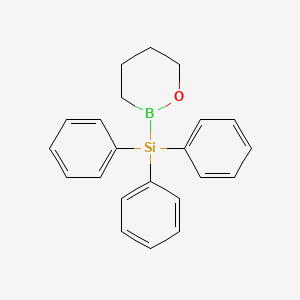


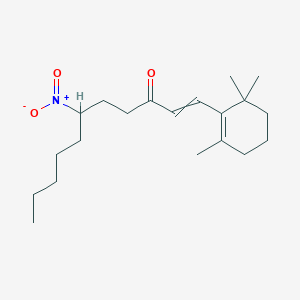
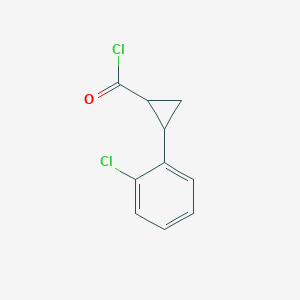
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
